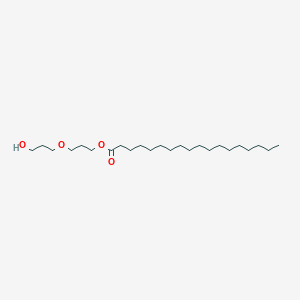
3-(3-Hydroxypropoxy)propyl octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxypropoxy)propyl octadecanoate is an organic compound with the molecular formula C24H48O4 It is a type of ester formed from the reaction between an alcohol and a fatty acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypropoxy)propyl octadecanoate typically involves the esterification reaction between 3-(3-hydroxypropoxy)propanol and octadecanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield of the desired ester.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxypropoxy)propyl octadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alcohol.
Substitution: The major product is the substituted ester or ether.
Scientific Research Applications
3-(3-Hydroxypropoxy)propyl octadecanoate has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: It is used in the study of lipid metabolism and as a component in lipid-based drug delivery systems.
Industry: It is used in the production of surfactants, lubricants, and emulsifiers.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxypropoxy)propyl octadecanoate involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release the active alcohol and fatty acid components. These components can then participate in various metabolic pathways, influencing cellular processes such as lipid metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Hydroxypropoxy)propyl palmitate
- 3-(3-Hydroxypropoxy)propyl myristate
- 3-(3-Hydroxypropoxy)propyl laurate
Uniqueness
3-(3-Hydroxypropoxy)propyl octadecanoate is unique due to its longer carbon chain compared to similar compounds. This longer chain imparts distinct physical and chemical properties, such as higher melting and boiling points, and different solubility characteristics. These properties make it suitable for specific applications where longer chain esters are preferred.
Properties
CAS No. |
83826-32-8 |
|---|---|
Molecular Formula |
C24H48O4 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
3-(3-hydroxypropoxy)propyl octadecanoate |
InChI |
InChI=1S/C24H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24(26)28-23-18-22-27-21-17-20-25/h25H,2-23H2,1H3 |
InChI Key |
SKPURKHBHODMGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCOCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















